3-(4-Methylphenyl)thiomorpholine
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Overview
Description
3-(4-Methylphenyl)thiomorpholine is an organic compound characterized by a thiomorpholine ring substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)thiomorpholine typically involves the reaction of thiomorpholine with 4-methylbenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiomorpholine acts as a nucleophile attacking the benzyl chloride.
Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in various substitution reactions, including halogenation and alkylation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 3-(4-Methylphenyl)thiomorpholine is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for developing inhibitors or modulators of biological pathways.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-(4-Methylphenyl)thiomorpholine exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor binding sites, altering their activity. The thiomorpholine ring can interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Thiomorpholine: Lacks the 4-methylphenyl group, making it less hydrophobic and potentially less active in certain biological contexts.
4-Methylthiomorpholine: Similar but with the methyl group directly attached to the thiomorpholine ring rather than the phenyl ring.
Uniqueness: 3-(4-Methylphenyl)thiomorpholine is unique due to the presence of both the thiomorpholine ring and the 4-methylphenyl group, which confer distinct chemical and physical properties. This combination enhances its potential for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better exploit its properties for various scientific and industrial purposes.
Properties
IUPAC Name |
3-(4-methylphenyl)thiomorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS/c1-9-2-4-10(5-3-9)11-8-13-7-6-12-11/h2-5,11-12H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXJMYXPPQMZCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CSCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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